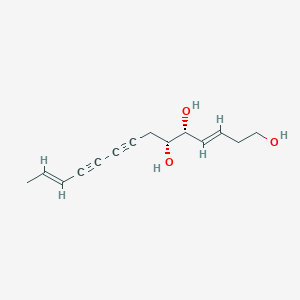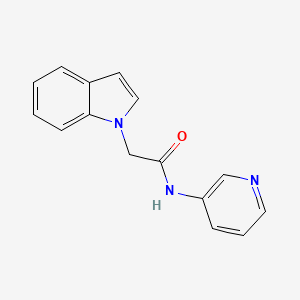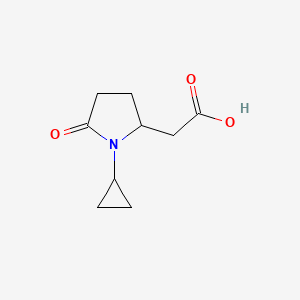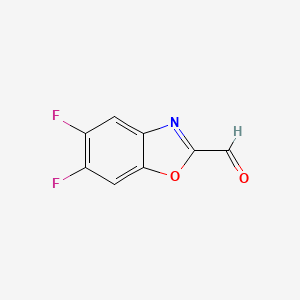
5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde is a chemical compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol . It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. The presence of fluorine atoms at positions 5 and 6 of the benzoxazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde typically involves the reaction of 2-aminophenol with a fluorinated aldehyde under specific conditions. One common method includes the use of aqueous hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and a mesoporous titania–alumina mixed oxide (MTAMO) catalyst at 50°C . This reaction yields 2-substituted benzoxazole derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and catalyst reuse, can make the process more sustainable.
化学反応の分析
Types of Reactions
5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid.
Reduction: 5,6-Difluoro-1,3-benzoxazole-2-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it more reactive towards nucleophiles. This reactivity is crucial for its biological activities, such as antimicrobial and analgesic effects .
類似化合物との比較
Similar Compounds
5,7-Dichloro-1,3-benzoxazole-2-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine.
5,6-Difluoro-2,1,3-benzothiadiazole: Contains a thiadiazole ring instead of an oxazole ring.
Uniqueness
5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties enhance its reactivity and make it suitable for various applications in chemistry, biology, and industry.
特性
分子式 |
C8H3F2NO2 |
|---|---|
分子量 |
183.11 g/mol |
IUPAC名 |
5,6-difluoro-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H3F2NO2/c9-4-1-6-7(2-5(4)10)13-8(3-12)11-6/h1-3H |
InChIキー |
KFZSRNHOYDZXSV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1F)F)OC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


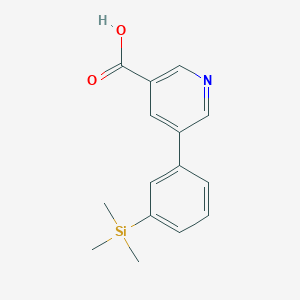
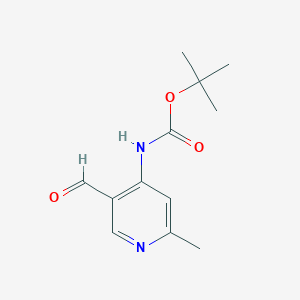
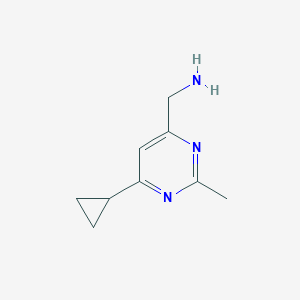
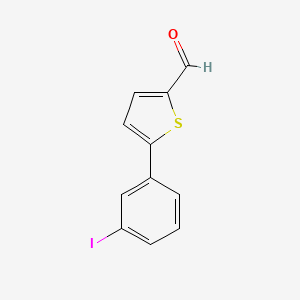
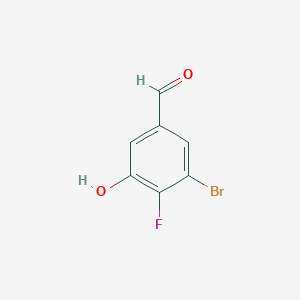
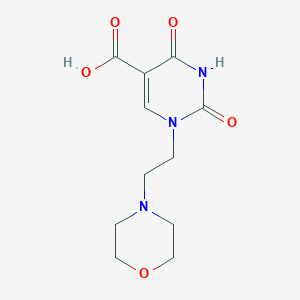
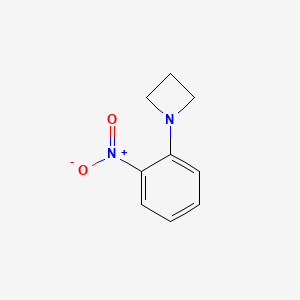
![1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14866614.png)
![8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14866618.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
![(4-cyclohexylpiperazin-1-yl)[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B14866644.png)
